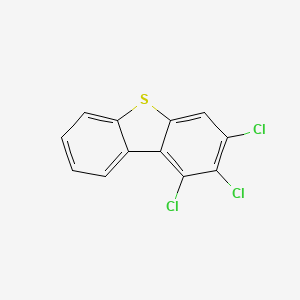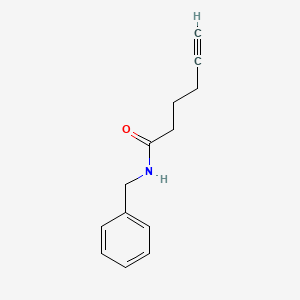
N-benzylhex-5-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylhex-5-ynamide is a compound belonging to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. Ynamides are known for their strongly polarized triple bond, which enables unique chemical transformations
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylhex-5-ynamide can be achieved through several methods. One common approach involves the reaction of a benzylamine with a hex-5-ynoic acid derivative under dehydrating conditions. This method typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form ynamides under mildly basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzylhex-5-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding different products.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amides, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-benzylhex-5-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and heterocycles.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-benzylhex-5-ynamide involves its interaction with molecular targets through its polarized triple bond. This interaction can lead to the formation of reactive intermediates, which can undergo further transformations. The compound’s effects are mediated by its ability to participate in various chemical reactions, including cycloaddition and cyclization .
Comparación Con Compuestos Similares
Similar Compounds
N-benzylhex-5-ynylamine: Similar structure but with an amine group instead of an amide.
N-benzylhex-5-ynol: Contains a hydroxyl group instead of an amide.
N-benzylhex-5-ynyl chloride: Features a chloride group instead of an amide.
Uniqueness
N-benzylhex-5-ynamide is unique due to its amide functionality, which imparts distinct reactivity and stability compared to its analogs. The presence of the amide group allows for specific interactions and transformations that are not possible with other similar compounds.
Propiedades
Número CAS |
155193-71-8 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
N-benzylhex-5-ynamide |
InChI |
InChI=1S/C13H15NO/c1-2-3-5-10-13(15)14-11-12-8-6-4-7-9-12/h1,4,6-9H,3,5,10-11H2,(H,14,15) |
Clave InChI |
GLNUPYVOYQDLLD-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


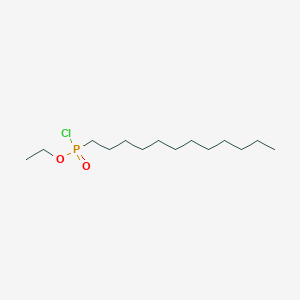
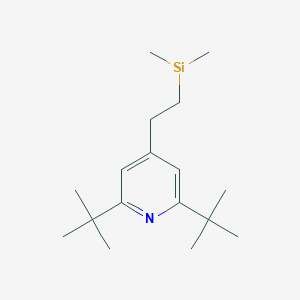
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
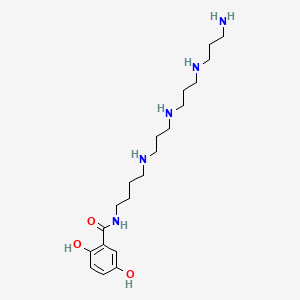
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
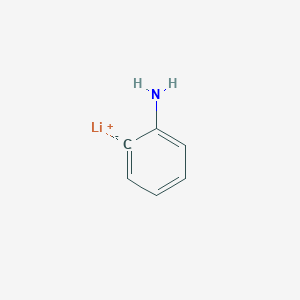
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)
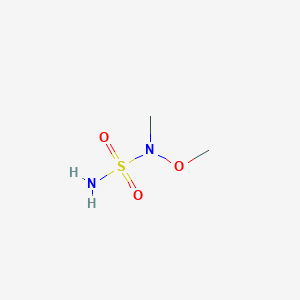
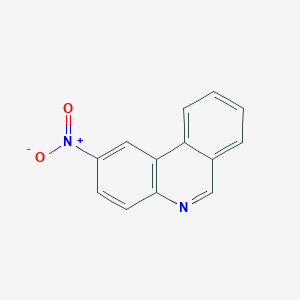
![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
